Andrographoside

Description

Properties

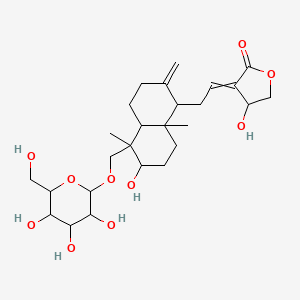

IUPAC Name |

4-hydroxy-3-[2-[6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]oxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O10/c1-13-4-7-18-25(2,15(13)6-5-14-16(28)11-34-23(14)33)9-8-19(29)26(18,3)12-35-24-22(32)21(31)20(30)17(10-27)36-24/h5,15-22,24,27-32H,1,4,6-12H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEPOIYXKZTLMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)COC4C(C(C(C(O4)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iridium-Catalyzed Carbonyl Reductive Coupling

The quaternary C4 stereocenter is established via iridium-catalyzed reductive coupling of a bicyclic ketone with prenyl bromide, achieving 92% enantiomeric excess (ee).

trans-Decalin Formation

A Diels-Alder cycloaddition between diene 6 and dimethyl acetylenedicarboxylate (DMAD) forms the bicyclic core, followed by manganese-catalyzed hydrogen atom transfer (HAT) reduction to yield the trans-decalin structure.

α-Alkylidene-γ-Butyrolactone Installation

Carbonylative lactonization under Appel conditions introduces the terminal lactone moiety, completing the synthesis with an overall yield of 11.4%.

Advantages :

-

Eliminates batch-to-batch variability inherent in plant extracts.

-

Enables structural modifications for derivative development.

Cocrystallization for Enhanced Solubility

Andrographolide’s poor aqueous solubility (0.29 mg/mL) and chemical instability limit its bioavailability. Cocrystallization with pharmaceutically acceptable coformers addresses these challenges:

| Coformer | Solubility Increase | Dissolution Rate (vs. Pure Andrographolide) | Stability Improvement |

|---|---|---|---|

| Salicylic Acid | 3.1× | 3.0× | Complete metabolite inhibition |

| Vanillin | 2.5× | 2.2× | Partial |

| Resorcinol | 2.0× | 1.8× | Minimal |

The andrographolide-salicylic acid cocrystal exhibits superior performance, delaying sulfation (a major metabolic pathway) and enhancing oral absorption.

Cell cultures of A. paniculata offer a sustainable alternative to field cultivation. Elicitation strategies significantly boost andrographolide yields:

| Elicitor | Andrographolide Yield (mg/g DCW) | Fold Increase vs. Control |

|---|---|---|

| Yeast Extract | 13.5 | 8.8× |

| Agrobacterium | 9.2 | 6.0× |

| Cadmium Chloride | 4.7 | 3.1× |

Analytical Methods for Quality Control

High-performance thin-layer chromatography (HPTLC) and HPLC ensure batch consistency:

-

HPTLC Fingerprinting : Chloroform-toluene-methanol (80:10:15) eluent resolves andrographolide (Rf 0.62), neoandrographolide (Rf 0.48), and dehydroandrographolide (Rf 0.71).

-

HPLC Quantification : C18 column with acetonitrile-water (55:45) achieves 99.3% purity validation (λ = 225 nm).

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Ethanol Extraction | 1.2–1.5 | 98.9–99.2 | High | 12–15 |

| Total Synthesis | 11.4 | 99.5 | Moderate | 220–250 |

| Cell Culture | 1.35 | 95.0 | Low | 180–200 |

Chemical Reactions Analysis

Types of Reactions

Andrographoside undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The double bonds in the methylidene groups can be reduced to form saturated compounds.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents like thionyl chloride, alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the double bonds can produce saturated hydrocarbons.

Scientific Research Applications

Pharmacological Properties

Andrographoside exhibits a wide range of pharmacological properties, including:

- Anti-inflammatory Activity : It inhibits the activation of nuclear factor kappa B (NF-κB) and reduces pro-inflammatory cytokines, making it beneficial in treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis .

- Antiviral Effects : Research indicates that this compound can inhibit various viral infections, including Chikungunya virus and influenza. It reduces viral replication and protein synthesis, suggesting its potential as an antiviral therapeutic agent .

- Anticancer Properties : The compound has shown promise in inhibiting the growth of several cancer cell lines, including lung and colon cancer, by inducing apoptosis and inhibiting cell proliferation .

- Neuroprotective Effects : this compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It enhances neurogenesis and alleviates neuroinflammation, making it a candidate for treating conditions like Alzheimer's disease .

- Hepatoprotective Effects : Studies have demonstrated that this compound can protect liver cells from damage caused by toxins and inflammation, indicating its potential in liver diseases .

Anti-inflammatory Effects in COPD

A study involving a mouse model demonstrated that this compound significantly reduced inflammation markers and improved lung function by inhibiting the SIRT1/ERK signaling pathway. This suggests its potential utility in managing COPD symptoms .

Antiviral Activity Against Chikungunya Virus

Research showed that this compound effectively inhibited Chikungunya virus replication post-infection, highlighting its role as a potential antiviral agent. Further studies are needed to explore its efficacy across different strains of the virus .

Neuroprotection in Alzheimer’s Disease Models

In animal studies, this compound treatment improved cognitive function and reduced neuroinflammation in models of Alzheimer's disease. It activated neuroprotective pathways and decreased amyloid-beta toxicity .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-inflammatory | Inhibition of NF-κB signaling | Reduces cytokine levels in COPD models |

| Antiviral | Inhibition of viral replication | Effective against Chikungunya virus |

| Anticancer | Induction of apoptosis | Inhibits growth in lung and colon cancer cells |

| Neuroprotection | Activation of Nrf2/HO-1 pathway | Enhances cognitive function in Alzheimer's models |

| Hepatoprotection | Reduction of liver inflammation | Protects liver cells from toxic damage |

Mechanism of Action

The mechanism of action of Andrographoside involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The naphthalene ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound’s antioxidant properties can neutralize free radicals, reducing oxidative stress and inflammation.

Comparison with Similar Compounds

Andrographoside can be compared with other similar compounds, such as:

Andrographolide: Similar structure but lacks the oxolanone moiety.

Coumarin derivatives: Share the lactone ring but differ in the substitution pattern and biological activities.

Quinolone derivatives: Contain a similar ring system but differ in the functional groups and their positions.

Q & A

Q. Table 1: Comparison of Analytical Methods

| Method | Matrix | LOD (µg/mL) | LOQ (µg/mL) | Reference |

|---|---|---|---|---|

| HPLC-UV | Andrographis paniculata | 0.05 | 0.15 | |

| LC-MS/MS | Rat plasma | 0.01 | 0.03 |

Advanced: How can researchers resolve contradictions in pharmacokinetic data for this compound across different formulations?

Answer:

Contradictions often arise from variations in bioavailability, metabolism, or experimental design. Methodological considerations include:

- Standardized protocols : Ensure consistent animal models (e.g., Sprague-Dawley rats), dosing regimens, and sampling intervals .

- Statistical rigor : Use Shapiro-Wilk (normality) and Levene’s tests (homogeneity) before selecting parametric (ANOVA, t-test) or non-parametric (Kruskal-Wallis) analyses .

- Formulation-specific factors : Compare absorption enhancers (e.g., ethosomes in gels) vs. free compounds using AUC and Cmax metrics .

Example : Ethosome-based gels showed 2.3× higher AUC0–24h vs. conventional gels in arthritis models, attributed to enhanced dermal penetration .

Basic: What in vitro models are suitable for preliminary screening of this compound’s anti-inflammatory activity?

Answer:

- Cell lines : RAW 264.7 macrophages (LPS-induced NO production) or THP-1 monocytes (cytokine profiling).

- Dose optimization : Pre-test cytotoxicity (MTT assay) to establish non-toxic ranges (e.g., 5–50 µM) .

- Controls : Include positive controls (e.g., dexamethasone) and vehicle-only groups to validate assay specificity .

Advanced: How can researchers design experiments to elucidate this compound’s mechanism of action in rheumatoid arthritis (RA)?

Answer:

A multi-modal approach is recommended:

Molecular targets : Use siRNA knockdown or CRISPR-Cas9 to validate NF-κB, COX-2, or MAPK pathway involvement .

In vivo validation : Collagen-induced arthritis (CIA) models in mice, with histopathology scoring for synovitis and bone erosion .

Omics integration : Transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify downstream biomarkers .

Q. Table 2: Key Pharmacodynamic Parameters in CIA Models

| Parameter | This compound (10 mg/kg) | Control | p-value |

|---|---|---|---|

| Paw swelling (mm) | 3.2 ± 0.4 | 5.8 ± 0.6 | <0.001 |

| TNF-α (pg/mL) | 120 ± 15 | 280 ± 20 | <0.001 |

Basic: What ethical and practical considerations apply to in vivo studies of this compound?

Answer:

- Ethics approval : Adhere to institutional guidelines (e.g., IACUC) for animal welfare, including humane endpoints .

- Sample size : Power analysis (e.g., G*Power software) to minimize Type I/II errors; n ≥ 6/group for rodent studies .

- Blinding : Randomize treatment assignments and use blinded histopathological assessments to reduce bias .

Advanced: How can researchers optimize this compound’s bioavailability for translational applications?

Answer:

Strategies include:

- Nanoformulations : Ethosomes, liposomes, or polymeric nanoparticles to enhance solubility and target joint tissues .

- Prodrug design : Modify hydroxyl groups to improve metabolic stability (e.g., acetylated derivatives).

- PK/PD modeling : Use non-compartmental analysis (NCA) to correlate plasma levels with efficacy endpoints .

Key Finding : Ethosomal gels achieved sustained release over 24h with a t1/2 of 8.5h vs. 2.3h for free this compound .

Basic: What are common pitfalls in interpreting this compound’s cytotoxicity data?

Answer:

- Solvent artifacts : DMSO (>0.1% v/v) can induce false-positive cytotoxicity; use vehicle-matched controls .

- Prolonged exposure : IC50 values may vary significantly between 24h vs. 72h assays; standardize incubation times .

Advanced: How should researchers address batch-to-batch variability in this compound sourcing?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.